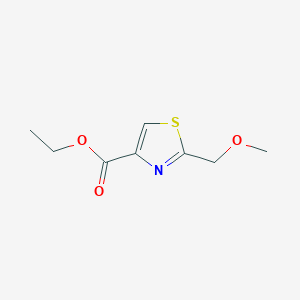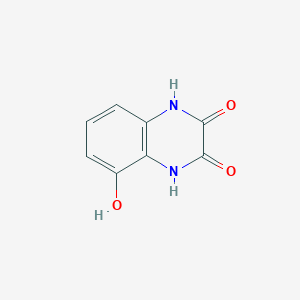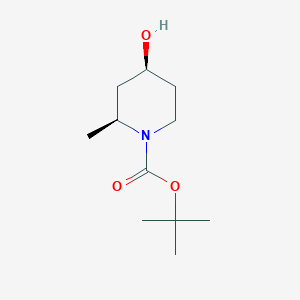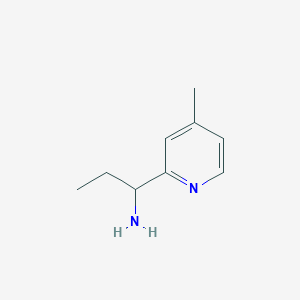
1-(4-Methyl-2-pyridinyl)-1-propanamine
Übersicht
Beschreibung
The compound “1-(4-Methyl-2-pyridinyl)-2,5-pyrrolidinedione” is a member of methylpyridines . It has a molecular formula of C10H10N2O2 . Another related compound is “2-Acetyl-4-methylpyridine” with a molecular formula of C8H9NO .
Synthesis Analysis
While specific synthesis methods for “1-(4-Methyl-2-pyridinyl)-1-propanamine” were not found, there are general methods for the synthesis of related compounds. For instance, imidazo[1,2-a]pyridines can be synthesized using metal-free direct synthesis .
Molecular Structure Analysis
The molecular structure of “1-(4-Methyl-2-pyridinyl)-2,5-pyrrolidinedione” includes a pyrrolidinedione ring attached to a 4-methyl-2-pyridinyl group . The molecular weight is 190.20 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methyl-2-pyridinyl)-2,5-pyrrolidinedione” include a molecular weight of 190.20 g/mol, a topological polar surface area of 50.3 Ų, and a complexity of 249 .
Wissenschaftliche Forschungsanwendungen
Chemical Inhibition in Drug Metabolism The compound has been implicated in studies focusing on the inhibition of Cytochrome P450 (CYP) isoforms, particularly relevant in the metabolism of drugs in the human liver. Such studies are crucial in understanding drug-drug interactions (DDIs) when multiple drugs are administered to patients. The selectivity of chemical inhibitors for specific CYP isoforms is vital, and the compound 1-(4-Methyl-2-pyridinyl)-1-propanamine may play a role in this context, contributing to the understanding of specific CYP isoform involvement in drug metabolism (Khojasteh et al., 2011).
Antimicrobial Agents The chemical structure of 1-(4-Methyl-2-pyridinyl)-1-propanamine might be compared or related to compounds like p-Cymene, which are known for their broad spectrum of biological activity, including antimicrobial effects. Such compounds are being studied extensively due to the urgent need for new substances with antimicrobial properties to address communicable diseases and the problem of antimicrobial resistance. While not directly linked, understanding the properties and mechanisms of action of structurally related compounds can provide insights into potential biomedical applications (Marchese et al., 2017).
Coordination Chemistry and Luminescence Studies on multinuclear silver(I)–pyridinyl complexes, which focus on the coordination and geometry of silver(I) ions to pyridinyl-nitrogen, shed light on the structural features and luminescent properties of such complexes. The compound , with a pyridinyl group, may be of interest in this field of research, particularly in understanding how coordination to pyridinyl ligands and their metalloligands can enhance luminescent properties, offering potential applications in material science and nanotechnology (Njogu et al., 2015).
Neurotoxicity Studies Compounds structurally related to 1-(4-Methyl-2-pyridinyl)-1-propanamine, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), have been used to develop animal models for neurodegenerative diseases like Parkinson's. Understanding the neurotoxicity and the mechanisms of such compounds can provide insights into disease pathogenesis and contribute to the development of potential therapeutic interventions (Langston et al., 1984).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methylpyridin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8(10)9-6-7(2)4-5-11-9/h4-6,8H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYFDTDPEAFYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CC(=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1391343.png)
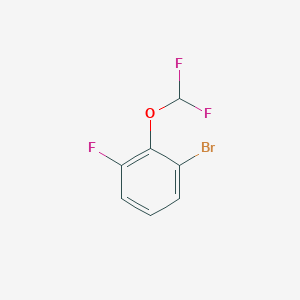

![N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide](/img/structure/B1391349.png)

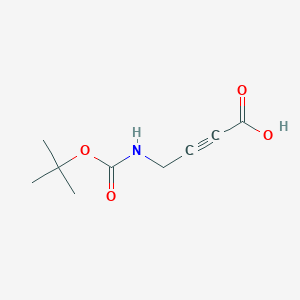
![3-[(3-Pyridinyloxy)methyl]aniline](/img/structure/B1391354.png)
![Imidazo[1,2-A]pyridin-7-amine](/img/structure/B1391355.png)
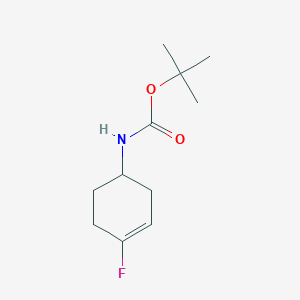
![N-[(2-ethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1391358.png)
